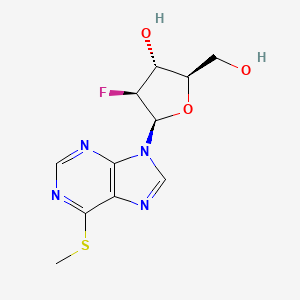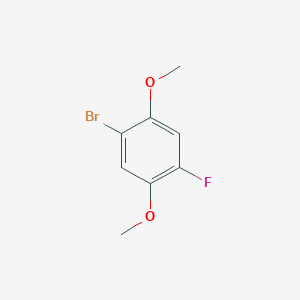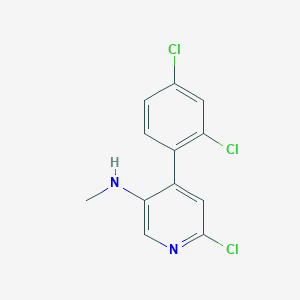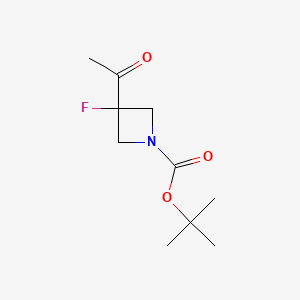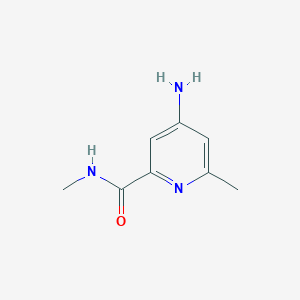
4-Amino-N,6-dimethyl-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to a picolinamide structure, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,6-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2,6-dimethoxypyrimidine with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like Lewis acids .
Industrial Production Methods
Industrial production of 4-amino-N,6-dimethylpicolinamide may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as addition reactions, condensation reactions, and cyclization reactions, followed by purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds .
Aplicaciones Científicas De Investigación
4-amino-N,6-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-amino-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. For instance, it acts as a CCR6 antagonist, blocking the CCR6 receptor and inhibiting T cell migration. This action is mediated through its binding to the receptor, which prevents the receptor’s interaction with its natural ligand . The compound’s selectivity and potency are attributed to its binding kinetics and molecular structure .
Comparación Con Compuestos Similares
4-amino-N,6-dimethylpicolinamide can be compared with other similar compounds, such as:
PF-07054894: A novel CCR6 antagonist with similar structural features and biological activity.
N,N-dimethylpyridin-4-amine: Another compound with a dimethylpyridine structure, used in different applications.
The uniqueness of 4-amino-N,6-dimethylpicolinamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-amino-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12) |
Clave InChI |
MBYBPSAVZBEFCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
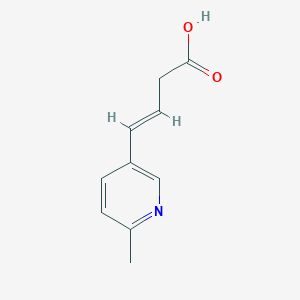
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
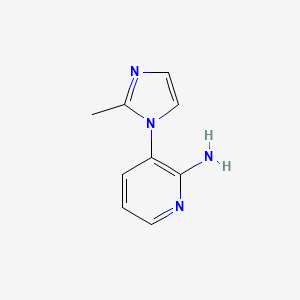
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
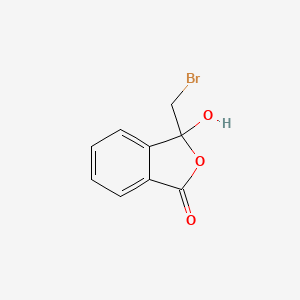
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
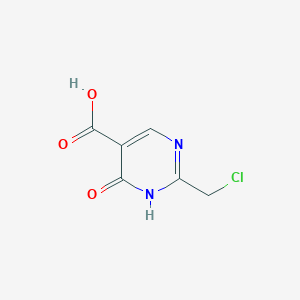
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
